molecular formula C18H16FN3O4S2 B2915968 N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396857-07-0

N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No.: B2915968
CAS No.: 1396857-07-0
M. Wt: 421.46
InChI Key: RTRBLQLSCFYQJV-UHFFFAOYSA-N
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Description

This compound features a 4-fluorobenzo[d]thiazole core linked via an azetidine ring to a sulfonyl group and a phenylacetamide moiety. Its structural complexity arises from the integration of a benzo[d]thiazole (a heterocyclic aromatic system), an azetidine (a four-membered nitrogen-containing ring), and a sulfonamide bridge. The synthetic pathway likely involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in analogous compounds .

Properties

IUPAC Name

N-[4-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]sulfonylphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S2/c1-11(23)20-12-5-7-14(8-6-12)28(24,25)22-9-13(10-22)26-18-21-17-15(19)3-2-4-16(17)27-18/h2-8,13H,9-10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRBLQLSCFYQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps:

    Formation of 4-fluorobenzo[d]thiazole-2-amine: This intermediate can be synthesized by reacting 4-fluorobenzenethiol with cyanamide under acidic conditions.

    Synthesis of azetidine intermediate: The azetidine ring can be formed by cyclization reactions involving appropriate precursors such as 3-chloro-1-propanol and ammonia.

    Coupling reactions: The final step involves coupling the azetidine intermediate with 4-fluorobenzo[d]thiazole-2-amine and subsequent sulfonylation to introduce the sulfonyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various nucleophiles such as amines or thiols.

Scientific Research Applications

N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo[d]thiazole and Acetamide Moieties

Compound 16 ():
  • Structure: (Z)-N-(Benzo[d]thiazol-2-yl)-2-(4-((4-((4-((2-oxoindolin-3-ylidene)amino)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)acetamide.
  • Key Differences: Replaces the azetidine-sulfonyl group with a triazole-indolinone system.
  • Synthesis : Lower yield (46%) compared to other acetamide derivatives (e.g., 91% in ), suggesting greater synthetic complexity .
N-(4-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide ():
  • Structure : Ethoxy-substituted benzothiazole linked via sulfonamide to phenylacetamide.
  • Key Differences : Lacks the azetidine ring but shares the sulfonamide-phenylacetamide backbone. The ethoxy group may enhance lipophilicity compared to the fluorobenzo[d]thiazole-azetidine system .
Flufenacet ():
  • Structure : N-(4-Fluorophenyl)-N-(isopropyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide.
  • Key Differences : Contains a thiadiazole ring and trifluoromethyl group instead of benzo[d]thiazole-azetidine. Used as a herbicide, indicating divergent bioactivity .

Compounds with Sulfonamide Linkages and Heterocyclic Cores

Thioacetamide Quinazolinones ():
  • Examples : Compounds 5–10 with sulfamoylphenyl and thioacetamide groups.
  • Key Differences: Quinazolinone cores vs. azetidine-benzo[d]thiazole.
N-[4-Acetyl-5-(4-Fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (Evidences 10–11):
  • Structure : Fluorophenyl-substituted dihydrothiadiazole with acetamide.
  • Key Differences: Thiadiazole ring and acetyl group alter electronic properties. Crystal data (monoclinic P21/c) reveal dense packing (Dx = 1.402 Mg/m³), influencing solubility .

Functional Group and Spectral Comparisons

Spectral Data :
  • IR Spectroscopy : The target compound’s C=O (acetamide) and S=O (sulfonyl) stretches (~1660–1680 cm⁻¹ and ~1250 cm⁻¹, respectively) align with ’s triazole-thiones .
  • NMR : The fluorobenzo[d]thiazole’s aromatic protons and azetidine’s CH2 groups would resemble shifts in (e.g., δ 7.11–7.18 ppm for fluorophenyl) .
Thermal Properties :
  • Melting Points: Thioacetamide quinazolinones () exhibit higher melting points (>250°C) than Flufenacet (pesticide, likely lower). The target compound’s melting point is unreported but may depend on azetidine ring rigidity .

Biological Activity

N-(4-((3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article synthesizes findings from various studies to provide an overview of its biological activity, including data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure comprising a sulfonamide linkage, an acetamide group, and a fluorinated benzothiazole moiety. The synthesis typically involves multi-step organic reactions, including the formation of azetidine and subsequent modifications to introduce the sulfonyl and acetamide groups.

2.1 Antimicrobial Activity

Recent studies have demonstrated that N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have shown promising results:

Bacterial Strain EC50 (µM) Comparison
Xanthomonas oryzae156.7Superior to bismerthiazol (230.5 µM)
Xanthomonas axonopodisNot specified-
Xanthomonas oryzae pv. oryzicolaNot specified-

The compound was found to cause cell membrane rupture in Xanthomonas oryzae at increasing concentrations, indicating a bactericidal effect .

2.2 Antitumor Activity

In addition to its antimicrobial properties, the compound has been evaluated for antitumor activity. Preliminary results suggest that it may inhibit specific cancer cell lines, although detailed IC50 values and mechanisms of action are still under investigation.

The proposed mechanism of action for this compound involves interaction with key enzymes or cellular pathways critical for microbial growth and tumor cell proliferation. For instance, the compound's structural features suggest potential interactions with acetylcholinesterase, which could contribute to its biological effects .

Case Study 1: Antimicrobial Efficacy

A study focusing on the compound's efficacy against Xanthomonas species revealed that at concentrations above 100 µg/mL, significant morphological changes were observed in bacterial cells via scanning electron microscopy (SEM). These changes included deformation of cell surfaces and loss of membrane integrity, supporting its potential as an effective antimicrobial agent .

Case Study 2: Inhibition of Tumor Growth

Another study explored the compound's effects on specific cancer cell lines. While detailed results are pending publication, initial findings indicate that it may inhibit cell proliferation through apoptosis induction pathways.

5. Conclusion

This compound represents a promising candidate for further research in both antimicrobial and anticancer applications. Its unique structural characteristics contribute to its biological activity, making it a subject of interest for future pharmacological studies.

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